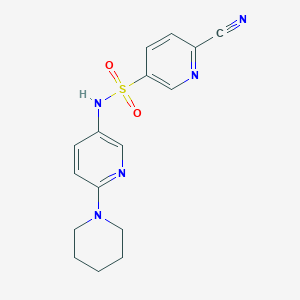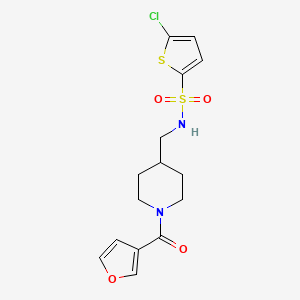
(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine” is a chemical compound with the molecular formula C10H11F2N . It is related to 5,7-Difluoro-2,3-dihydro-1H-inden-1-ol and 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride , which are used in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of “this compound” and related compounds has been described in the literature . The synthesis typically involves grinding, stirring, and ultrasound irradiation methods . The ultrasound technique has been found to be particularly effective in terms of time and synthetic performance .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The compound contains a fused cyclopentanone and benzene ring, with two fluorine atoms attached .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 169.17 . The compound is a white to yellow solid at room temperature . The predicted boiling point is 222.1±40.0 °C and the predicted density is 1.373±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques
Research into related compounds such as (indol-2-yl)methanamines has been reported, where synthesis techniques involve using amino acid starting materials coupled with a protecting group strategy. These methods highlight the versatility and potential for creating structurally complex amines with high enantiomeric excess, useful in medicinal chemistry and synthetic organic chemistry (Lood et al., 2015).
Characterization and Properties
The characterization of unsymmetrical pincer palladacycles based on methanamine derivatives has shown significant catalytic activity and selectivity, demonstrating their potential in catalysis and synthetic applications (Roffe et al., 2016).
Catalytic Applications
Transfer Hydrogenation Reactions
Research into quinazoline-based ruthenium complexes utilizing methanamine ligands has shown excellent conversions in transfer hydrogenation reactions. This indicates the potential of related compounds in catalysis, particularly in hydrogenation processes with high turnover frequencies (Karabuğa et al., 2015).
Palladium(II) and Platinum(II) Complexes
Studies on Schiff base ligands derived from methanamines have led to the development of metal complexes with significant anticancer activity. This suggests a potential application in the development of chemotherapeutic agents and the exploration of their mechanisms of action against cancer cells (Mbugua et al., 2020).
Structural Studies and Drug Design
Biased Agonists Development
Research into biased agonists for serotonin receptors has utilized derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, showing promise in the design of new antidepressants. This highlights the role of structural analogs in the development of pharmacologically active compounds with specific receptor activities (Sniecikowska et al., 2019).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with pyridoxal Schiff bases have shown remarkable photocytotoxicity and cellular uptake, suggesting applications in cancer therapy and cellular imaging. This research points towards the development of theranostic agents that can both visualize and treat cancer cells (Basu et al., 2015).
Safety and Hazards
“(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine” may be harmful if swallowed and may cause skin, eye, and respiratory irritation . Proper safety precautions should be taken when handling this compound, including wearing appropriate personal protective equipment and avoiding ingestion, inhalation, and contact with skin and eyes .
Direcciones Futuras
The future directions for research on “(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine” and related compounds could involve further exploration of their potential applications in pharmaceuticals and organic electronics . More studies are also needed to fully understand their mechanisms of action and safety profiles .
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The compound’s structure suggests it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . For example, (5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine is stored at 4°C, suggesting that it may be sensitive to temperature .
Propiedades
IUPAC Name |
(5,7-difluoro-2,3-dihydro-1H-inden-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-6-1-2-7(5-13)10(6)9(12)4-8/h3-4,7H,1-2,5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYVBKIKEODEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)C(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188142-75-7 |
Source


|
| Record name | (5,7-difluoro-2,3-dihydro-1H-inden-1-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2859917.png)

![N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide](/img/structure/B2859920.png)
![N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B2859921.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide](/img/structure/B2859923.png)
![2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2859925.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2859927.png)


![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)

![2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2859939.png)
![1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2859940.png)
